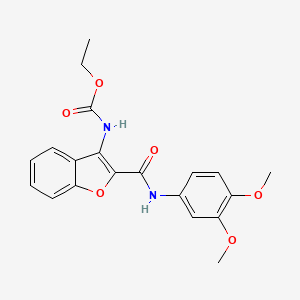![molecular formula C20H26N4O3 B2836424 N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2320504-63-8](/img/structure/B2836424.png)
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide (EMPC) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EMPC belongs to the class of piperidine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects through multiple pathways. In cancer research, this compound has been shown to inhibit the activity of topoisomerase IIα, which is involved in DNA replication and cell division. This compound has also been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway.
In Alzheimer's disease research, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuroplasticity and cognitive function. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and apoptosis by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This compound has also been shown to increase the expression of tyrosine hydroxylase (TH), which is involved in the synthesis of dopamine, a neurotransmitter that is important for motor function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis and cell cycle arrest. This compound has also been shown to have synergistic effects with other chemotherapeutic agents.
In Alzheimer's disease research, this compound has been shown to improve memory and learning and increase the expression of BDNF. This compound has also been shown to inhibit the activity of AChE, which may be beneficial in improving cognitive function.
In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and apoptosis and improve motor function. This compound has also been shown to increase the expression of TH, which may be beneficial in increasing dopamine synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential candidate for drug development. This compound has also shown promising results in various disease models, which may be beneficial in identifying potential therapeutic targets.
However, there are also limitations for lab experiments with this compound. The exact mechanism of action of this compound is not fully understood, which may make it difficult to design experiments that target specific pathways. This compound also has limited solubility in water, which may make it difficult to administer in animal models.
Direcciones Futuras
There are several future directions for N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide research. In cancer research, future studies may focus on identifying the specific pathways that are targeted by this compound and developing combination therapies that maximize its anticancer effects. In Alzheimer's disease research, future studies may focus on identifying the optimal dose and administration route of this compound and evaluating its long-term effects on cognitive function. In Parkinson's disease research, future studies may focus on identifying the optimal dose and administration route of this compound and evaluating its effects on disease progression.
Conclusion
This compound is a novel compound that has shown promising results in various disease models. Its potential therapeutic applications in cancer, Alzheimer's disease, and Parkinson's disease make it a potential candidate for drug development. However, further research is needed to fully understand its mechanism of action and evaluate its long-term effects.
Métodos De Síntesis
The synthesis of N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide involves the reaction of 4-ethoxybenzyl chloride with 4-aminopyrimidine in the presence of potassium carbonate to form N-[(4-ethoxyphenyl)methyl]-4-aminopyrimidine. The resulting compound is then reacted with piperidine-4-carboxylic acid to form this compound. The overall yield of this compound is approximately 60%, and the purity of the compound is >99%.
Aplicaciones Científicas De Investigación
N-[(4-Ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been shown to have synergistic effects with other chemotherapeutic agents, making it a potential candidate for combination therapy.
In Alzheimer's disease research, this compound has shown potential as a cognitive enhancer. Studies have shown that this compound improves memory and learning in animal models of Alzheimer's disease. This compound has also been shown to have neuroprotective effects, which may be beneficial in preventing or delaying the onset of Alzheimer's disease.
In Parkinson's disease research, this compound has been studied for its potential neuroprotective effects. Studies have shown that this compound protects dopaminergic neurons from oxidative stress and apoptosis, which are key contributors to the pathogenesis of Parkinson's disease. This compound has also been shown to improve motor function in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-3-27-17-6-4-15(5-7-17)13-21-20(25)16-8-10-24(11-9-16)18-12-19(26-2)23-14-22-18/h4-7,12,14,16H,3,8-11,13H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFNBRWXHIHQSFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
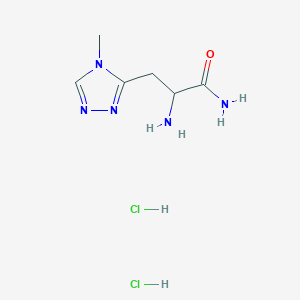

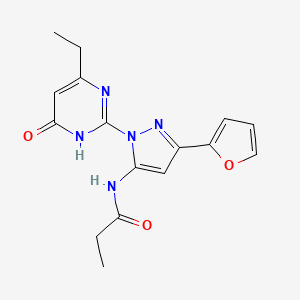
![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)
![1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2836347.png)

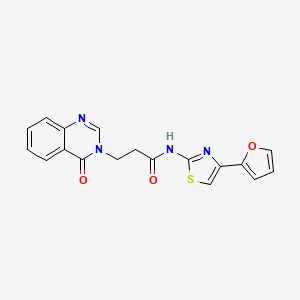

![1-(4-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2836355.png)


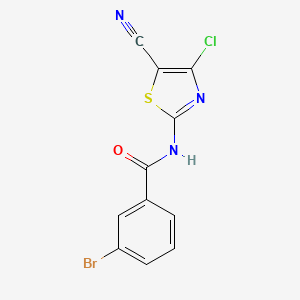
![3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B2836363.png)
